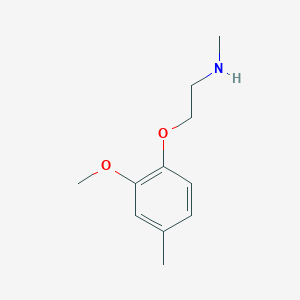

2-(2-methoxy-4-methylphenoxy)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-methoxy-4-methylphenoxy)-N-methylethanamine is a chemical compound that belongs to the class of compounds known as beta-adrenergic agonists. It is also known by its common name, terbutaline. Terbutaline is a widely studied compound due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

Terbutaline is a beta-adrenergic agonist that acts on the beta-2 receptors in the smooth muscles of the airways. It activates the adenylate cyclase enzyme, which increases the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various proteins, leading to the relaxation of the smooth muscles. Terbutaline also inhibits the release of bronchoconstrictive mediators, such as histamine and leukotrienes, from mast cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of terbutaline include bronchodilation, increased heart rate, and vasodilation. Terbutaline can also cause tremors, anxiety, and hyperglycemia. These effects are due to the activation of the beta-2 receptors in various tissues.

Advantages and Limitations for Lab Experiments

Terbutaline has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also commercially available and relatively inexpensive. However, terbutaline has some limitations for lab experiments. It is a potent beta-adrenergic agonist and can cause non-specific effects in cells and tissues that express beta-adrenergic receptors. Therefore, caution must be taken when interpreting the results of experiments involving terbutaline.

Future Directions

There are several future directions for the study of terbutaline. One area of research is the development of new beta-2 agonists that have improved selectivity and efficacy. Another area of research is the identification of new therapeutic applications for terbutaline, particularly in the treatment of other respiratory disorders, such as chronic obstructive pulmonary disease (COPD). Additionally, terbutaline has potential applications in the treatment of other conditions, such as obesity and diabetes, due to its effects on glucose metabolism. Further research is needed to fully understand the potential of terbutaline in these areas.

Conclusion

In conclusion, terbutaline is a well-studied compound with potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method is well-established, and its mechanism of action is well-understood. Terbutaline has several advantages for lab experiments but also has some limitations. Future research should focus on the development of new beta-2 agonists and the identification of new therapeutic applications for terbutaline.

Synthesis Methods

Terbutaline is synthesized by reacting 2-(2-methoxy-4-methylphenoxy)ethanol with N-methyl-1,2-ethanediamine in the presence of a catalyst. The reaction yields terbutaline as a white crystalline solid. The synthesis method of terbutaline is well-established and has been used in numerous studies.

Scientific Research Applications

Terbutaline has been extensively studied for its potential therapeutic applications. It is commonly used as a bronchodilator in the treatment of asthma and other respiratory disorders. Terbutaline works by relaxing the smooth muscles in the airways, thereby increasing the airflow to the lungs. It is also used in the treatment of preterm labor to delay delivery and allow for the administration of corticosteroids to enhance fetal lung maturation. Terbutaline has also been studied for its potential applications in agriculture, particularly in the enhancement of plant growth and stress tolerance.

properties

Product Name |

2-(2-methoxy-4-methylphenoxy)-N-methylethanamine |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)-N-methylethanamine |

InChI |

InChI=1S/C11H17NO2/c1-9-4-5-10(11(8-9)13-3)14-7-6-12-2/h4-5,8,12H,6-7H2,1-3H3 |

InChI Key |

ASSYXKWFYJHTBA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OCCNC)OC |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCNC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B267573.png)

![4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267575.png)

![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B267578.png)

![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)

![2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)

![2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267589.png)

![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)

![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)

![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)

![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)